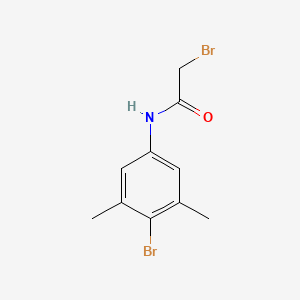
2-Bromo-N-(4-bromo-3,5-dimethylphenyl)acetamide
Descripción general
Descripción
“2-Bromo-N-(4-bromo-3,5-dimethylphenyl)acetamide” is a chemical compound with the molecular formula C10H11Br2NO and a molecular weight of 321.01 . It is provided by Santa Cruz Biotechnology for proteomics research .
Molecular Structure Analysis
The molecular structure of “2-Bromo-N-(4-bromo-3,5-dimethylphenyl)acetamide” consists of 10 carbon atoms, 11 hydrogen atoms, 2 bromine atoms, 1 nitrogen atom, and 1 oxygen atom . The exact structure can be found in databases like ChemSpider .Aplicaciones Científicas De Investigación
For a comprehensive analysis of scientific research applications, typically one would:
- Application Summary : Compounds similar to “2-Bromo-N-(4-bromo-3,5-dimethylphenyl)acetamide” have been studied for their potential to inhibit enzymes like acetylcholinesterase (AChE), which is relevant in the treatment of neurodegenerative diseases such as Alzheimer’s .
- Results : Some derivatives have shown relative activity against AChE, which could be quantified using enzyme activity assays and statistical analysis .
- Application Summary : The compound can be used as an intermediate in the synthesis of more complex molecules, potentially with biological activity .
- Application Summary : Brominated compounds are often used in the development of new materials with electronic applications .
- Application Summary : Derivatives of the compound may be explored for their therapeutic potential in various diseases .
Enzyme Inhibition
Synthetic Chemistry
Material Science
Pharmaceutical Development
Analytical Chemistry
Agrochemical Research
These applications are based on the structural and chemical properties of “2-Bromo-N-(4-bromo-3,5-dimethylphenyl)acetamide” and its derivatives. For precise and current applications, access to specialized chemical databases and recent scientific literature would be required. The results mentioned are hypothetical and would need experimental validation.
Propiedades
IUPAC Name |
2-bromo-N-(4-bromo-3,5-dimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br2NO/c1-6-3-8(13-9(14)5-11)4-7(2)10(6)12/h3-4H,5H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGCEUQWENLMMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-(4-bromo-3,5-dimethylphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



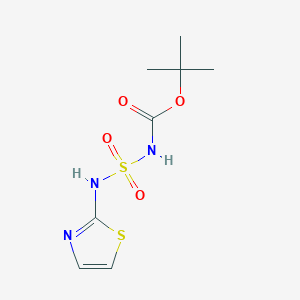
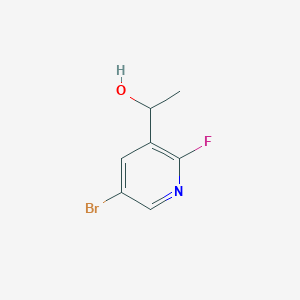
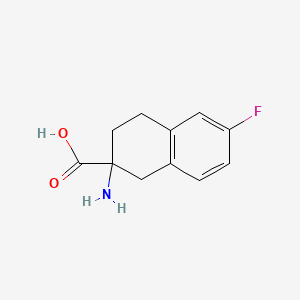
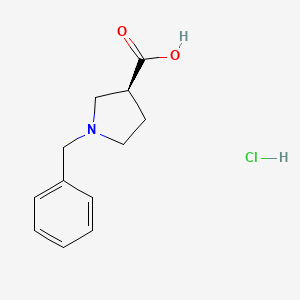
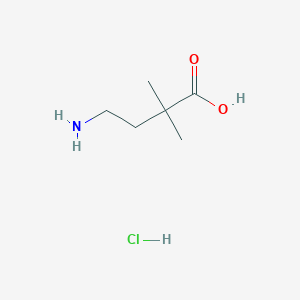
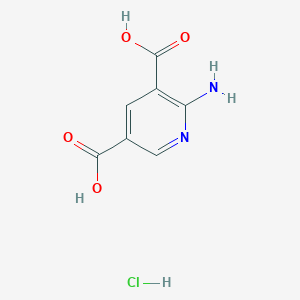
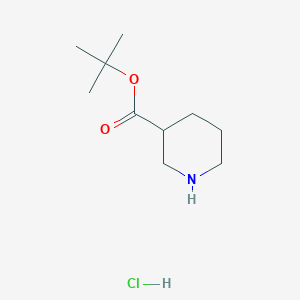
![2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane](/img/structure/B1372758.png)
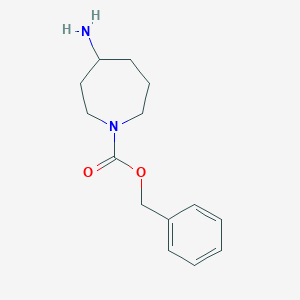
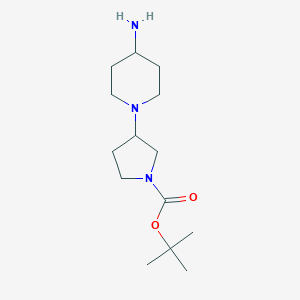
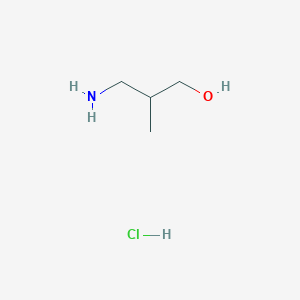
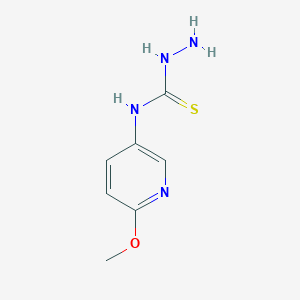
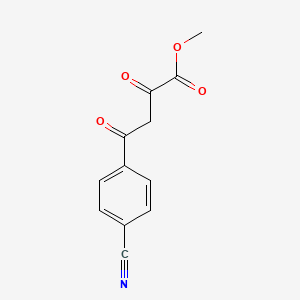
![3-[(3-Aminophenyl)amino]benzonitrile](/img/structure/B1372768.png)